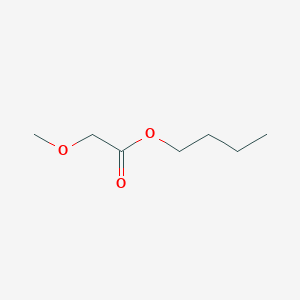

Acetic acid, 2-methoxy-, butyl ester

Description

Contextualization within Ester Chemistry and Alkyl Acetate (B1210297) Derivatives

Esters are a significant class of organic compounds, widely recognized for their characteristic fruity odors and their prevalence in both natural and synthetic products. They are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. Alkyl acetates, a subclass of esters, are formed from acetic acid and various alcohols, and they see extensive use as solvents, in the formulation of coatings, and as flavoring agents. The properties of alkyl acetates, such as boiling point, solubility, and reactivity, are largely dictated by the nature of the alkyl group.

The market for alkyl acetates, including prominent examples like ethyl acetate and butyl acetate, is driven by their application in industries such as paints, coatings, and pharmaceuticals. fortunebusinessinsights.commarketresearchfuture.com These compounds are valued for being less toxic and cost-effective. fortunebusinessinsights.com Acetic acid, 2-methoxy-, butyl ester fits within this landscape as a functionalized alkyl acetate, where the introduction of a methoxy (B1213986) group on the acetyl moiety introduces unique physicochemical characteristics that differentiate it from simple alkyl acetates.

Significance of Methoxy Substitution in Ester Functionality

The presence of a methoxy group (–OCH₃) in the 2-position of the acetyl group in butyl 2-methoxyacetate has a profound impact on the molecule's properties and reactivity. This substitution introduces an ether linkage, which can influence the compound's polarity, hydrogen bonding capabilities, and thermal stability. acs.orgresearchgate.net

Research on related methoxy-substituted compounds has shown that the methoxy group can act as an electron-donating group, which can, in turn, affect the reactivity of the adjacent ester functional group. researchgate.netmdpi.com For instance, studies on cyanate (B1221674) ester resins have demonstrated that the presence of methoxy groups can lower the glass transition temperature of resulting thermosetting materials. researchgate.net Furthermore, the methoxy group can influence the decomposition pathways of the molecule under thermal stress. acs.orgacs.org In the context of butyl 2-methoxyacetate, this substitution is expected to enhance its solvent properties for a wider range of substances due to the increased polarity imparted by the ether oxygen.

Overview of Research Trajectories for Related Chemical Entities

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of related methoxy-functionalized esters and other alkyl acetates provide valuable insights. The synthesis of various methoxyacetic acid esters has been a subject of interest, with applications in protecting group and glycosylation chemistry.

Furthermore, there is a growing trend in the development of functionalized esters for various applications. For example, research into 4-methoxyphenylacetic acid esters has been conducted to evaluate their potential as 15-lipoxygenase inhibitors. nih.govresearchgate.net The synthesis and copolymerization of ring-disubstituted tert-butyl phenylcyanoacrylates, some containing methoxy groups, have also been explored. chemrxiv.org These research avenues highlight a broader interest in how functional groups, such as the methoxy group, can be strategically incorporated into ester molecules to tailor their properties for specific applications, a trend that encompasses the potential research landscape for this compound. The general trend in the acetate market also points towards the exploration of high-value-added products, such as electronic-grade acetate esters, which could represent a future area of application for functionalized acetates like the subject of this article. batongchemical.com

Detailed Research Findings

Physicochemical Properties

| Property | Value |

| CAS Number | 17640-22-1 |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Physical Form | Liquid |

The data in this table is compiled from various chemical supplier databases. biosynth.comcymitquimica.comuni.lu

Applications in Polymer Chemistry

Available information indicates that butyl 2-methoxyacetate is primarily utilized as a solvent in the polymerization of acrylate (B77674) monomers. biosynth.com It can also function as a polymerization initiator for acrylic acid, methacrylic acid, and acrylonitrile. biosynth.com Additionally, it has been noted for its use as a solid catalyst in the polymerization of styrene (B11656) and vinyl acetate. biosynth.com The dual functionality of an ether and an ester group likely contributes to its efficacy as a solvent for a range of monomers and polymers. The hydrocarbon portion of the molecule also makes it useful for the extraction of lipids. biosynth.com

Synthesis

Structure

2D Structure

Properties

IUPAC Name |

butyl 2-methoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-10-7(8)6-9-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPATTDMSUYMJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337354 | |

| Record name | Butyl methoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-22-1 | |

| Record name | Butyl 2-methoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl methoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butyl 2-methoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Esterification Pathways

Direct Esterification of Acetic Acid with Methoxy-Substituted Butanols

Direct esterification, a cornerstone of industrial ester production, involves the reaction of a carboxylic acid with an alcohol. For the synthesis of butyl 2-methoxyacetate, this pathway involves the reaction of 2-methoxyacetic acid with butanol.

The Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. While homogeneous catalysts like sulfuric acid are effective, they pose challenges in separation and can cause corrosion. isites.inforesearchgate.net Consequently, heterogeneous catalysts, particularly acidic ion-exchange resins like Amberlyst 15, have gained favor. researchgate.net These solid catalysts are easily separated from the reaction mixture, are less corrosive, and can be reused, aligning with green chemistry principles. researchgate.netderpharmachemica.com

The reaction is governed by chemical equilibrium. isites.info To drive the reaction toward the product side and achieve high conversion rates, an excess of one reactant, typically the alcohol, is used. researchgate.net Additionally, the removal of water, a byproduct of the reaction, is crucial for shifting the equilibrium to favor ester formation. isites.info

Key parameters influencing the rate and yield of the esterification of acetic acid with butanols include temperature, catalyst loading, and the initial molar ratio of reactants. researchgate.net Studies on similar systems, such as the esterification of acetic acid with n-butanol, have shown that increasing the temperature and catalyst amount generally enhances the reaction rate and conversion. researchgate.netresearchgate.net

Table 1: Parameters Affecting Acid-Catalyzed Esterification of Acetic Acid with Butanols Data compiled from studies on analogous esterification reactions.

| Parameter | Effect on Conversion | Typical Conditions |

| Temperature | Increases with temperature (up to boiling point) | 351 K - 383 K |

| Catalyst Loading | Increases with higher catalyst amount | 25 g (for a 2m column) |

| Reactant Molar Ratio (Alcohol:Acid) | Increases with excess alcohol | 1:1 to 3:1 |

To improve efficiency and overcome equilibrium limitations, continuous reactor systems are often employed for ester production. mdpi.com Reactive distillation (RD) is one such intensified process where the reaction and separation of products occur simultaneously in a single unit. researchgate.net By continuously removing the ester and water from the reaction zone, the equilibrium is constantly shifted towards the products, leading to higher conversions. researchgate.net For the synthesis of butyl acetate (B1210297), RD columns packed with catalysts like Amberlyst 15 have achieved high purity and conversions of over 80%. researchgate.net

Membrane reactors offer another advanced approach for continuous ester production. mdpi.com These systems use a catalytic membrane to facilitate the reaction while simultaneously removing water via pervaporation. researchgate.net This method has demonstrated n-butanol conversions of over 95% in the synthesis of butyl acetate, showcasing a significant improvement over conventional batch reactors. mdpi.comresearchgate.net Continuous flow microreactors are also utilized to enhance mass transfer, improve safety and control, and increase product yield, with some processes achieving yields over 92%. google.comgoogle.com Such continuous systems are highly applicable to the industrial-scale production of butyl 2-methoxyacetate.

Chemoenzymatic Synthesis of Methoxy-Functionalized Butyl Esters

Chemoenzymatic synthesis leverages the high selectivity and mild operating conditions of enzymes, particularly lipases, to catalyze esterification. units.itmdpi.com This approach is a cornerstone of green chemistry, often resulting in fewer byproducts and cleaner reaction profiles compared to traditional chemical methods. nih.gov

Lipases are highly efficient biocatalysts for ester synthesis in organic solvents. units.itnih.gov Unlike in aqueous environments where they catalyze hydrolysis, in non-aqueous media, the thermodynamic equilibrium shifts to favor ester formation. nih.gov Immobilized lipases are particularly advantageous as they can be easily recovered and reused for multiple reaction cycles, enhancing the economic viability of the process. nih.gov

Various lipases have been successfully used for producing esters similar to butyl 2-methoxyacetate. For instance, lipase (B570770) B from Candida antarctica (CALB), often in its immobilized form (Novozym 435), and lipases from Rhizopus oryzae and Thermomyces lanuginosus have shown high efficacy in catalyzing the esterification of acids with butanol. nih.govnih.govd-nb.infofrontiersin.org The synthesis of butyl acetate and butyl butyrate (B1204436) using these enzymes has been extensively studied, demonstrating the feasibility of this method for producing butyl 2-methoxyacetate. nih.govresearchgate.net

The efficiency of lipase-catalyzed reactions is dependent on several factors, including temperature, substrate molar ratio, enzyme concentration, water activity, and the choice of solvent. mdpi.comresearchgate.net Optimization of these parameters is critical for maximizing the ester yield. mdpi.com

Temperature : While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Optimal temperatures for lipase activity are typically in the range of 37°C to 80°C. nih.govmdpi.com

Substrate Molar Ratio : A molar excess of the alcohol (butanol) is often used to shift the equilibrium towards ester synthesis. nih.gov

Solvent : The choice of organic solvent can significantly impact enzyme activity and stability. Solvents like heptane (B126788) and hexane (B92381) have been shown to improve conversion yields in butyl acetate synthesis compared to solvent-free systems. nih.gov

Systematic optimization using methodologies like response surface methodology (RSM) can be employed to identify the ideal combination of these factors for achieving maximum product yield. researchgate.net

Table 2: Optimized Conditions for Lipase-Catalyzed Butyl Ester Synthesis Data compiled from studies on analogous biocatalytic esterification.

| Parameter | Optimized Value | Outcome |

| Enzyme | Immobilized Thermomyces lanuginosus lipase | >90% yield in 2 hours |

| Temperature | 48°C | Maximized reaction rate while preserving enzyme stability |

| Substrate Ratio (Butanol:Acid) | 3:1 | Shifted equilibrium to favor product |

| Solvent | n-Hexane | Improved conversion compared to solvent-free |

| Enzyme Reuse | Possible for 5+ cycles with washing | Maintained ~85% activity |

Derivatization from Precursor Compounds

An alternative to direct esterification is the synthesis of butyl 2-methoxyacetate from other chemical precursors. This multi-step approach often involves the initial formation of an intermediate compound that is subsequently converted to the final ester.

One prominent pathway involves the reaction of a chloroacetic acid ester, such as methyl chloroacetate (B1199739) or ethyl chloroacetate, with an alkali metal methoxide (B1231860) like sodium methoxide or potassium methoxide. google.com This reaction yields the corresponding methoxyacetic acid ester (e.g., methyl methoxyacetate). This intermediate can then be converted to butyl 2-methoxyacetate via transesterification. google.com

In this transesterification step, the methyl methoxyacetate (B1198184) is reacted with a higher-boiling alcohol, in this case, n-butanol, in the presence of a catalyst. By heating the mixture, the lower-boiling alcohol (methanol) is distilled off, driving the reaction to completion. google.com This process has been reported to achieve a conversion of methyl methoxyacetate to n-butyl methoxyacetate of over 98%. google.com

Another significant derivatization route begins with the oxidation of 2-methoxyethanol (B45455) (also known as ethylene (B1197577) glycol monomethyl ether). justia.comgoogle.com Catalytic oxidation of 2-methoxyethanol using oxygen in the presence of a platinum-containing heterogeneous catalyst yields 2-methoxyacetic acid. justia.comgoogle.com This acid can then be isolated and subsequently esterified with butanol using the acid-catalyzed methods described in section 2.1.1 to produce the final butyl 2-methoxyacetate product. google.com

Synthesis via Alcohol-Oxide Reactions Followed by Esterification

This synthetic route is a two-stage process. The first stage involves the formation of 2-methoxyacetic acid via the catalytic oxidation of 2-methoxyethanol. justia.com The 2-methoxyethanol precursor is itself typically produced through the reaction of an alcohol (methanol) with an oxide (ethylene oxide). The second stage is the esterification of the resulting 2-methoxyacetic acid with butanol.

Stage 1: Synthesis of 2-Methoxyacetic Acid

The industrial synthesis of 2-methoxyacetic acid is commonly achieved by the oxidation of 2-methoxyethanol using oxygen or air in the presence of a platinum-based catalyst. wikipedia.org This reaction is performed in an aqueous medium.

The process involves oxidizing 2-methoxyethanol with oxygen at temperatures ranging from 20 to 100°C and an oxygen partial pressure of 0.01 to 2 MPa. justia.comgoogle.com A heterogeneous catalyst containing platinum, often fixed on a carrier, is employed to facilitate the reaction. justia.com Research has shown that yields between 91% and 96% can be achieved through this method. justia.comgoogle.com However, a significant side reaction is the formation of methoxyacetic acid-2-methoxyethylester, which can impact the purity of the final product. justia.comgoogle.com

To optimize the purity and yield, process conditions are carefully controlled. For instance, the reaction can be carried out semi-continuously or continuously where 2-methoxyethanol is added in a distributed manner to manage the reaction kinetics and minimize byproduct formation. justia.com Alternative oxidation methods using nitric acid have also been explored, though the catalytic air/oxygen process is more common industrially. acs.orgosti.gov

| Parameter | Range | Preferred Range | Optimal |

|---|---|---|---|

| Temperature | 20-100°C google.com | 30-80°C google.com | 40-60°C google.com |

| Oxygen Partial Pressure | 0.01-2 MPa google.com | 0.02-1 MPa google.com | 0.1-0.3 MPa google.com |

| Catalyst | Heterogeneous Platinum-containing catalyst justia.com | ||

| Yield | 91-96% google.com |

Stage 2: Esterification of 2-Methoxyacetic Acid with Butanol

The second stage of the synthesis is the esterification of 2-methoxyacetic acid with butanol to produce butyl 2-methoxyacetate. This is a reversible reaction, typically catalyzed by a strong acid. To drive the reaction toward the product side and achieve high conversion rates, an excess of one of the reactants (usually the alcohol, butanol) can be used, and the water formed during the reaction is continuously removed. isites.info

Acidic cation exchange resins, such as Amberlyst-15, are often used as heterogeneous catalysts. researchgate.net These solid acid catalysts are advantageous as they can be easily separated from the reaction mixture, simplifying the purification process. researchgate.net Kinetic studies on the esterification of acetic acid with butanol, a similar reaction, show that temperature, catalyst loading, and the molar ratio of reactants significantly affect the rate of reaction. researchgate.net For example, in a related process, increasing the molar ratio of n-butanol to acetic acid from 1:1 to 3:1 increased the conversion from 50% to 80%. researchgate.net

| Factor | Effect on Reaction | Example Catalyst |

|---|---|---|

| Temperature | Increases reaction rate | Amberlyst-15 researchgate.net |

| Catalyst Loading | Increases reaction rate | |

| Molar Ratio (Alcohol:Acid) | Excess alcohol increases conversion researchgate.net |

The final product, butyl 2-methoxyacetate, is then purified, typically through distillation, to remove any unreacted starting materials, the catalyst, and byproducts.

Reaction Mechanisms and Kinetic Studies

Fundamental Mechanistic Investigations of Ester Formation

CH₃OCH₂COOH + CH₃(CH₂)₃OH ⇌ CH₃OCH₂COO(CH₂)₃CH₃ + H₂O

The mechanism of this reaction, particularly under acidic conditions (Fischer-Speier esterification), involves a series of protonation and nucleophilic attack steps.

In the initial phase of the acid-catalyzed esterification, the carboxylic acid (2-methoxyacetic acid) is protonated by the acid catalyst. This protonation occurs on the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the alcohol (butanol).

The reaction proceeds through a tetrahedral intermediate. While the concept of a distinct, stable cyclic prereaction complex is not the standard representation for Fischer esterification, the transition state itself can be visualized as a structured arrangement of the reacting molecules. In this transition state, the alcohol attacks the protonated carbonyl group, leading to the formation of a new C-O bond. This is a high-energy, transient state that is not directly observable but is inferred from kinetic data and computational modeling. The structure involves the partial formation of the bond between the butanol oxygen and the carboxylic carbon, and the partial breaking of the C-O bond within the carboxylic acid.

When a heterogeneous catalyst, such as an ion-exchange resin (e.g., Amberlyst-15), is used, the reaction mechanism is intimately linked to the catalyst's surface properties. ijert.org This type of reaction is a solid-liquid slurry reaction involving several steps:

Mass transfer of the reactants (2-methoxyacetic acid and butanol) from the bulk liquid phase to the surface of the catalyst. ijert.org

Intra-particle diffusion of the reactants into the pores of the catalyst.

Adsorption of the reactants onto the active sites of the catalyst.

Surface reaction between the adsorbed species.

Desorption of the products (Acetic acid, 2-methoxy-, butyl ester and water) from the active sites.

Diffusion of the products out of the catalyst pores and back into the bulk liquid phase.

The active sites in acidic ion-exchange resins are the sulfonic acid groups (-SO₃H). The reaction is believed to occur when both the alcohol and the carboxylic acid are adsorbed onto these active sites. The proximity of the adsorbed reactants on the catalyst surface facilitates their interaction and lowers the activation energy of the reaction. The catalytic activity is often correlated with the total number of acid sites on the catalyst. researchgate.net

Kinetic Modeling of Esterification Processes

To describe the rate of the esterification reaction, several kinetic models can be employed. The choice of model depends on the assumptions made about the reaction environment and the catalyst.

In many instances, especially when using certain solid catalysts, the reaction kinetics can be simplified by treating the system as if it were a single phase. ijert.org This is the basis of the pseudo-homogeneous (PH) model. This model is often sufficient when there are small amounts of water in the reactor and it provides a good agreement with experimental data for many ion-exchange resin catalyzed esterifications. ijert.org

The rate equation for a second-order reversible reaction, which is often assumed for esterification, can be expressed as:

r = k₁[A][B] - k₂[C][D]

Where:

r is the rate of reaction

k₁ is the forward reaction rate constant

k₂ is the reverse reaction rate constant

[A], [B], [C], and [D] are the concentrations of 2-methoxyacetic acid, butanol, this compound, and water, respectively. ijert.org

This model is advantageous due to its simplicity. For the synthesis of butyl propionate, a similar ester, a pseudo-homogeneous model was successfully used to determine kinetic parameters. iieta.org

For a more detailed description of heterogeneously catalyzed reactions, models that account for the adsorption and surface reaction steps are used.

The Langmuir–Hinshelwood–Hougen–Watson (LHHW) model is one of the most common approaches for deriving rate expressions for fluid-solid catalytic reactions. uomus.edu.iq It assumes that the reaction occurs between reactants that are both adsorbed on the catalyst surface. The rate-determining step is considered to be the surface reaction. uomus.edu.iq The general form of the LHHW rate equation involves terms for the kinetic factor, the driving force (concentration of reactants), and an adsorption term that accounts for the competition of all species for the active sites. pu.edu.pk Reactant pre-adsorption experiments in the study of acetic acid esterification with n-butanol have suggested that the reaction follows the Langmuir-Hinshelwood mechanism. researchgate.net

The Eley–Rideal (ER) model, on the other hand, describes a mechanism where only one of the reactants is adsorbed on the catalyst surface, and it reacts directly with the other reactant from the bulk fluid phase. uomus.edu.iq For esterification, this could mean that the carboxylic acid is adsorbed and then attacked by the alcohol from the liquid phase.

The selection of the most appropriate model (LHHW or ER) depends on which one provides a better fit to the experimental kinetic data. For the synthesis of butyl acetate (B1210297), both LHHW and pseudo-homogeneous models have shown good agreement with experimental results.

The apparent activation energy (Eₐ) is a crucial kinetic parameter that describes the temperature sensitivity of the reaction rate. It is determined experimentally by conducting the reaction at different temperatures and measuring the corresponding reaction rate constants. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation:

k = A * exp(-Eₐ / RT)

Where:

A is the pre-exponential factor

R is the universal gas constant

By plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T), a straight line is obtained. The slope of this line is equal to -Eₐ/R, from which the apparent activation energy can be calculated.

The following table presents a hypothetical set of data to illustrate the calculation of apparent activation energy.

| Temperature (K) | Rate Constant, k (L/mol·min) | 1/T (K⁻¹) | ln(k) |

|---|---|---|---|

| 353 | 0.025 | 0.00283 | -3.689 |

| 363 | 0.045 | 0.00275 | -3.101 |

| 373 | 0.078 | 0.00268 | -2.551 |

| 383 | 0.130 | 0.00261 | -2.040 |

Reaction Dynamics and Pathways in Organic Transformations Utilizing Acyl Donors

The utilization of esters as acyl donors in N-acylation reactions represents a significant area of interest in organic synthesis, offering an alternative to more reactive acylating agents like acid chlorides and anhydrides. The reactivity of the ester is a key factor in these transformations, with butyl acetate serving as a moderately reactive and economically viable acyl source. The dynamics of these reactions are often governed by the nature of the substrate, the catalyst employed, and the reaction conditions.

The N-acylation of amines using butyl acetate as the acyl donor has been demonstrated as a viable and efficient method for the formation of acetamides. This transformation is effectively catalyzed by simple carboxylic acids, such as acetic acid, providing a straightforward and cost-effective approach to amide bond formation. bath.ac.ukrsc.orgbath.ac.uk

Research Findings:

A study by Sharley and Williams detailed a simple and effective method for the acetylation of a variety of amines using either ethyl acetate or butyl acetate as the acyl source, with acetic acid as the catalyst. bath.ac.ukrsc.org With catalyst loadings as low as 10 mol%, a range of acetamide (B32628) products were synthesized in excellent yields at temperatures between 80–120 °C. bath.ac.ukrsc.org This methodology is applicable to a broad spectrum of amides. bath.ac.ukrsc.org

The reaction proceeds efficiently for both primary and secondary amines, although secondary amines, being less nucleophilic, may require more forcing conditions to achieve high conversions. researchgate.net The scope of the reaction is broad, encompassing various aliphatic and aromatic amines. The reaction conditions are generally straightforward, involving heating the amine with butyl acetate in the presence of a catalytic amount of acetic acid.

The following table summarizes the experimental findings for the acetic acid-catalyzed N-acylation of various amines using butyl acetate as the acylating agent.

| Entry | Amine Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzylamine | 10 | 100 | 16 | 95 |

| 2 | n-Octylamine | 10 | 120 | 16 | 92 |

| 3 | Aniline | 20 | 120 | 24 | 75 |

| 4 | Piperidine | 10 | 80 | 16 | 88 |

| 5 | Morpholine | 10 | 100 | 24 | 85 |

| 6 | Cyclohexylamine | 10 | 120 | 16 | 90 |

Reaction Mechanism:

In this concerted mechanism, the acetic acid catalyst is thought to act as a bifunctional catalyst, simultaneously activating both the amine and the ester. It is proposed that the carboxylic acid protonates the ester carbonyl, increasing its electrophilicity, while the carboxylate anion deprotonates the amine, enhancing its nucleophilicity. The formation of the C-N bond and the cleavage of the C-O bond of the ester occur concurrently through a single transition state. This pathway avoids the formation of a high-energy tetrahedral intermediate, which is a characteristic of the classical stepwise mechanism. The proposed transition state involves the acetic acid catalyst facilitating the proton transfer between the amine and the ester. researchgate.net

It is important to note that while this concerted mechanism is supported by computational analysis, further detailed experimental kinetic studies would be necessary to definitively elucidate the reaction pathway and determine the rate-determining step and the influence of substrate and catalyst concentrations on the reaction rate.

Catalysis Science and Engineering for Methoxy Functionalized Butyl Ester Synthesis

Heterogeneous Catalysis

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and often greater thermal stability compared to their homogeneous counterparts. For esterification, solid acid catalysts provide the necessary protons or electrophilic sites to activate the carboxylic acid group, facilitating nucleophilic attack by the alcohol.

Ion-Exchange Resins as Solid Acid Catalysts (e.g., Amberlyst Series)

Macroporous ion-exchange resins, particularly those functionalized with sulfonic acid (-SO₃H) groups, are highly effective solid acid catalysts for esterification. The Amberlyst series of resins are prominent examples, functioning as solid analogs to sulfuric acid. Their porous structure allows for the diffusion of reactants to the active acid sites within the polymer matrix.

Research on the synthesis of analogous esters provides significant insight into the expected performance for butyl 2-methoxyacetate production. For the closely related synthesis of 1-methoxy-2-propyl acetate (B1210297) (PMA) from 1-methoxy-2-propanol (B31579) and acetic acid, the macroporous ion-exchange resin Amberlyst-35 has proven effective. nih.gov Under optimized conditions—a reaction temperature of 353 K, a 1:3 molar ratio of alcohol to acid, and a 10 wt% catalyst loading—an equilibrium yield of 78% was achieved. nih.gov This performance is attributed to the resin's high acid capacity and large pore size, which facilitate reactant diffusion and provide ample active sites. nih.gov

Similarly, catalysts like Amberlyst 15 have been extensively studied for the esterification of acetic acid with n-butanol. bcrec.id The reaction is typically intrinsically controlled, with activation energies found to be around 28.45 kJ/mol. bcrec.id For the esterification of maleic acid with n-butanol, Amberlyst 131H+ has demonstrated the best performance among several ion-exchange resins. isites.info These findings strongly suggest that resins from the Amberlyst series would be highly active for the synthesis of butyl 2-methoxyacetate.

| Catalyst | Reaction | Temperature (K) | Key Conditions | Result | Reference |

|---|---|---|---|---|---|

| Amberlyst-35 | 1-Methoxy-2-propanol + Acetic Acid | 353 | 1:3 alcohol:acid ratio, 10 wt% catalyst | 78% equilibrium yield | nih.gov |

| Amberlyst 15 | n-Butanol + Acetic Acid | 351-366 | Batch reactor | Activation Energy: 28.45 kJ/mol | bcrec.id |

| Amberlyst 131H+ | n-Butanol + Maleic Acid | 363 | 1:10 acid:alcohol ratio, 0.0375 g/mL catalyst | Highest conversion among tested resins | isites.info |

| Amberlyst-16 | 2-Ethylhexanol + Lauric Acid | 413 | 1:1.25 acid:alcohol ratio, flow reactor | >98% conversion | csic.es |

Metal-Oxide and Pillared Clay Catalysts

Metal oxides, particularly sulfated metal oxides like sulfated zirconia (SZ), are another class of potent solid acid catalysts. SZ catalysts exhibit high catalytic activity for the esterification of fatty acids, achieving conversions of 98-100% with methanol (B129727) at 60°C. rsc.org The activity is sensitive to the alkyl chain length of the alcohol, with conversions decreasing from methanol to butanol, though this can be compensated for by increasing the reaction temperature. rsc.org

Pillared Interlayered Clays (B1170129) (PILCs) represent a further advancement. These materials are created by exchanging the native cations in the interlamellar space of swelling clays (like montmorillonite) with large, inorganic polyoxocations. ethernet.edu.et Upon calcination, these polycations transform into stable metal oxide "pillars," creating a rigid, porous structure with a high surface area. researchgate.netmdpi.com This structure enhances access to active sites and improves thermal stability. ethernet.edu.etresearchgate.net

The catalytic activity of PILCs is influenced by the nature of both the clay layers and the metal oxide pillars. researchgate.net For esterification, various pillared clays, including those with alumina, titania, or mixed metal oxide pillars, have been investigated. researchgate.net Specifically for butanol esterification, hydrotalcites (anionic clays) pillared by heteropolyoxometalates like ZnAl-GeW₁₁Z have been found to be catalytically efficient for the reaction of acetic acid with n-butanol. pku.edu.cn The engineered porosity and acidity of these materials make them promising candidates for the synthesis of specialty esters like butyl 2-methoxyacetate.

Characterization of Catalytic Acid Sites (Lewis and Brønsted Acidity)

The catalytic activity of solid acids in esterification is fundamentally linked to the nature, number, and strength of their acid sites. These sites are broadly classified into two types: Brønsted acids, which are proton donors (e.g., -SO₃H on resins, bridging hydroxyls on oxides), and Lewis acids, which are electron-pair acceptors (e.g., coordinatively unsaturated metal cations like Al³⁺, Zr⁴⁺). researchgate.netmdpi.com

Several techniques are used to characterize these acid sites. Temperature-Programmed Desorption of ammonia (B1221849) (TPD-NH₃) is used to quantify the total number of acid sites and their strength distribution. Fourier-Transform Infrared Spectroscopy (FTIR) of adsorbed probe molecules, most commonly pyridine, allows for the differentiation and quantification of Brønsted and Lewis sites. nih.gov Pyridine adsorbed on Brønsted sites gives characteristic infrared bands (around 1540 cm⁻¹) distinct from those when it coordinates with Lewis sites (around 1450 cm⁻¹). nih.gov For catalysts like sulfated zirconia and pillared clays, a higher density of Brønsted acid sites is directly correlated with better performance and reusability in esterification reactions. rsc.org

Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to conventional chemical methods. For ester synthesis, lipases (E.C. 3.1.1.3) are the most widely used enzymes. They naturally catalyze the hydrolysis of triglycerides but can be used to drive the reverse reaction—esterification—in non-aqueous or micro-aqueous environments.

Lipase (B570770) Systems for Ester Production

Lipases are remarkably versatile and can accept a wide range of substrates. Several lipases have demonstrated high efficacy in synthesizing short-chain esters. Candida antarctica lipase B (CALB), often used in its commercial immobilized form (Novozym 435), is one of the most robust and widely applied biocatalysts for esterification due to its high activity, selectivity, and stability. d-nb.infounits.it

Other successful lipase systems for producing butyl esters include those from Rhizopus oryzae and Thermomyces lanuginosus. nih.gov In the synthesis of butyl acetate, lipase from a novel strain of Rhizopus oryzae achieved an 80% conversion yield in heptane (B126788). nih.gov The synthesis of various esters from functionalized acids, such as 4-methoxyphenylacetic acid and dihydrocaffeic acid, further illustrates the broad substrate tolerance of lipases, suggesting their suitability for converting methoxyacetic acid. nih.govnih.gov The choice of solvent can significantly impact reaction rates and yields, with hydrophobic solvents like hexane (B92381) and heptane often being preferred to minimize enzyme inhibition by short-chain acids and alcohols. nih.govmdpi.com

Immobilized Enzyme Technology in Esterification

For practical and industrial applications, enzymes are typically immobilized on solid supports. Immobilization confers several crucial advantages: it facilitates easy separation of the biocatalyst from the product, enhances enzyme stability (thermal and operational), and allows for repeated use of the enzyme, which is critical for reducing costs. mdpi.commdpi.com

Common immobilization techniques include physical adsorption, entrapment in a polymer matrix, and covalent bonding to a support. ijerd.com Lipases have been successfully immobilized on a variety of carriers, including polymer resins (e.g., Immobead 150), nylon, and polyurethane foam (PUF). ijerd.comnih.gov

The performance of immobilized lipases has been well-documented. A lipase from Candida cylindracea immobilized on nylon was stable for over 72 days of repeated use in ester synthesis. nih.gov Immobilized Rhizopus oryzae lipase could be reused for three cycles without loss of activity in butyl acetate synthesis. nih.gov Similarly, immobilized Thermomyces lanuginosus lipase (Lipozyme TL-IM) retained about 85% of its activity after five reaction cycles for butyl butyrate (B1204436) synthesis when washed with n-hexane between cycles. This robust performance underscores the industrial viability of using immobilized lipase technology for the production of specialty esters like Acetic acid, 2-methoxy-, butyl ester.

| Lipase Source | Support/Form | Reaction | Key Conditions | Result | Reference |

|---|---|---|---|---|---|

| Rhizopus oryzae | Immobilized | n-Butanol + Acetic Acid | Heptane solvent, 37°C | 80% conversion yield, reusable for 3 cycles | nih.gov |

| Thermomyces lanuginosus | Lipozyme TL-IM | n-Butanol + Butyric Acid | n-Hexane solvent, 48°C | >90% yield in 2h, reusable for 5 cycles | |

| Candida cylindracea | Nylon | Ethanol + Propionic Acid | Hexane solvent, 25-37°C | Stable for 72 days of repeated use | nih.gov |

| Candida antarctica B | Novozym 435 | n-Butanol + Dihydrocaffeic Acid | 72h reaction | ~67% yield | nih.gov |

Reactor Design and Process Intensification

The synthesis of this compound, a specialty chemical, benefits significantly from process intensification—a strategy aimed at developing smaller, cleaner, and more energy-efficient manufacturing processes. Key to this approach is the design of advanced reactor systems that integrate reaction and separation, overcoming the limitations of traditional batch reactors. This section explores two such intensified systems: microchannel reactors and catalytic distillation columns, focusing on their performance in synthesizing methoxy-functionalized esters.

Microchannel Reactor Performance in Ester Synthesis

Microchannel reactors, or microreactors, represent a significant advancement in continuous flow chemistry. These devices feature channels with sub-millimeter dimensions, providing a high surface-area-to-volume ratio that dramatically enhances heat and mass transfer. researchgate.net This precise control over reaction conditions leads to improved product yields, higher selectivity, and enhanced safety, particularly for exothermic esterification reactions. sphinxsai.com

Research into the synthesis of analogous esters in microreactors demonstrates their considerable potential. For instance, the synthesis of methyl methoxyacetate (B1198184) via the carbonylation of dimethoxymethane (B151124) (DMM) in a continuous fixed-bed reactor—a type of flow reactor—achieved a DMM conversion of 99.98% with a selectivity towards methyl methoxyacetate as high as 68.83%. rsc.org The system also demonstrated excellent stability, performing continuously for 300 hours without a noticeable loss in catalyst activity. rsc.org

Another relevant example is the synthesis of ethyl diazoacetate, which, due to its explosive nature, benefits immensely from the safety profile of microreactors. nih.gov Continuous flow synthesis in a microreactor with a mere 100 μL internal volume could achieve a production yield of 20 g per day, highlighting the high productivity and safety of these systems. nih.gov

The performance of microreactors in ester synthesis is often quantified by the space-time yield (STY), which measures the amount of product formed per unit of reactor volume per unit of time. Studies on various biocatalytic flow processes have shown that reactor design significantly impacts STY, with packed-bed microreactors achieving STY values around 100 g L⁻¹ day⁻¹, a substantial improvement over simpler wall-coated reactors. google.com

The table below summarizes performance data for the synthesis of related esters in continuous flow and microreactor systems, illustrating the typical efficiencies achievable.

| Compound Synthesized | Reactor Type | Key Findings | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Methyl Methoxyacetate | Continuous Fixed-Bed Reactor | Stable operation for 300 hours. | 99.98 | 68.83 | rsc.org |

| Ethyl Diazoacetate | Glass Microreactor (100 μL) | Inherently safe process for a hazardous compound; 20 g/day yield. | N/A | N/A | nih.gov |

| Propyl Butyrate | Continuous Flow Microreactor (1mm) | Achieved high yield with a short residence time of 271 seconds. | 93.72 (Yield) | N/A | sphinxsai.com |

Catalytic Distillation Systems for Enhanced Conversion and Separation

Catalytic distillation (also known as reactive distillation) is a prime example of process intensification where the reactor and distillation column are combined into a single unit. This integration is particularly effective for equilibrium-limited reactions like esterification. By continuously removing one or more of the products (typically water) from the reaction zone, the chemical equilibrium is shifted towards the product side, driving the reaction to higher conversion rates.

The synthesis of methoxy-functionalized esters, such as this compound, is well-suited for this technology. A closely related compound, propylene (B89431) glycol methyl ether acetate (methoxy propyl acetate), has been successfully synthesized using a reactive distillation column with Amberlyst-15, a solid acid ion-exchange resin, as the catalyst. researchgate.netscispace.comncl.res.in A key challenge in this synthesis is the presence of an azeotrope between the methoxy (B1213986) propanol (B110389) reactant and the water byproduct, which can limit separation and reactant conversion. researchgate.netscispace.com This issue was effectively addressed by using toluene (B28343) as an entrainer, which aids in the removal of water, leading to a significant increase in conversion and minimizing reactant loss. researchgate.netscispace.comncl.res.in

In the synthesis of methyl methoxyacetate, distillation is a crucial step for purification, with studies reporting the ability to achieve a final product purity of 99.18%. rsc.org While this study separated the reaction and distillation steps, it highlights the effectiveness of distillation for this class of compounds. In integrated catalytic distillation systems for similar products like methyl acetate, product purities of over 98% can be achieved. utah.edu

The advantages of catalytic distillation include:

Overcoming Equilibrium Limitations: Continuous removal of products drives the reaction towards completion.

Energy Savings: The heat generated by an exothermic esterification reaction can be used in-situ to provide the heat required for distillation.

Reduced Capital Cost: Combining two unit operations (reaction and separation) into one reduces equipment footprint and cost.

Improved Selectivity: Maintaining low concentrations of reactants in the reaction zone can suppress side reactions.

The following table presents research findings on the use of catalytic distillation for the synthesis of analogous methoxy-substituted and butyl esters.

| Compound Synthesized | Catalyst | Key Findings | Conversion/Purity | Reference |

|---|---|---|---|---|

| Methoxy Propyl Acetate | Amberlyst-15 | Overcame azeotrope limitations using toluene as an entrainer, achieving a significant increase in conversion. | Full conversion realized. | researchgate.net |

| Methyl Methoxyacetate | Sulfonic Acid Resin | Products from the reaction were successfully separated via distillation. | 99.18% Purity | rsc.org |

| Methyl Acetate | Amberlyst-15 | Demonstrated high product purity in a continuous reactive distillation column. | 99.7% Carbon Efficiency | researchgate.net |

| Methyl Acetate | N/A (Equilibrium Design) | Simulation of design policy resulted in high purity for both distillate and bottoms products. | 98.42% Purity (Distillate) | utah.edu |

Environmental Fate and Degradation Pathways of Methoxy Functionalized Butyl Esters

Biotic Degradation Mechanisms

Biodegradation is a key process for the removal of glycol ether esters from soil and water. Many glycol ethers are known to be readily biodegradable. alliancechemical.comwikipedia.org The process involves the breakdown of the compound by microorganisms, which utilize it as a source of carbon and energy.

In the presence of oxygen, aerobic microorganisms are capable of degrading glycol ethers and their esters. The initial step in the biodegradation of "Acetic acid, 2-methoxy-, butyl ester" is likely the enzymatic hydrolysis of the ester bond by esterase enzymes, yielding n-butanol and 2-methoxyacetic acid. Both of these products are generally amenable to further biodegradation.

Studies on ethylene (B1197577) glycol monomethyl ether (EGME), a structurally related compound, have shown that it can be exhaustively degraded by fungi, although this can lead to the accumulation of the toxic metabolite methoxyacetic acid (MAA) as a 'dead-end' product in some cases. nih.gov Similarly, bacterial degradation of ethylene glycol ethers has been shown to produce the corresponding alkoxyacetic acids. nih.gov This suggests that 2-methoxyacetic acid would be a key intermediate in the aerobic biodegradation of "this compound".

Following the initial hydrolysis, the resulting n-butanol and 2-methoxyacetic acid enter distinct metabolic pathways. n-Butanol is a simple alcohol that is readily metabolized by many microorganisms through oxidation to butyraldehyde (B50154) and then to butyric acid, which can then enter central metabolic pathways like the citric acid cycle.

Table 2: Postulated Aerobic Biodegradation Pathway for this compound

| Step | Process | Reactant | Intermediate/Product | Enzyme Type (Hypothesized) |

|---|---|---|---|---|

| 1 | Ester Hydrolysis | This compound | n-Butanol + 2-Methoxyacetic acid | Esterase |

| 2a | Alcohol Oxidation | n-Butanol | Butyraldehyde -> Butyric acid | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |

| 2b | Ether Cleavage & Oxidation | 2-Methoxyacetic acid | Further intermediates -> CO2 + H2O | Monooxygenase/Etherase |

Environmental Compartmentalization and Transport Modeling

The distribution of "this compound" in the environment is dictated by its physical and chemical properties. Its moderate water solubility and volatility suggest that it can partition between water and air. anses.fr In the event of a release to the soil, its potential for leaching into groundwater would depend on its soil sorption coefficient (Koc). Glycol ethers generally exhibit low sorption to soil, which implies a potential for mobility in the subsurface.

Environmental fate models, such as fugacity models, can be used to predict the partitioning of chemicals between different environmental compartments (air, water, soil, sediment). For a compound like "this compound," these models would likely predict a distribution between the air and water compartments, with subsequent degradation occurring in each. However, without specific data on its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), any modeling would be based on estimations from structurally similar compounds.

Fugacity Modeling for Environmental Partitioning Prediction

The environmental distribution of "this compound" can be effectively predicted using fugacity-based models. Fugacity, a concept analogous to partial pressure, represents a substance's 'escaping tendency' from a particular phase. lookchem.com These models are instrumental in forecasting the partitioning of chemicals across various environmental compartments such as air, water, soil, and sediment. celanese.comturi.org

A Level III fugacity model is particularly suitable for this purpose as it operates under a steady-state, non-equilibrium assumption. This means the model assumes a continuous release of the chemical into the environment and calculates its distribution without assuming equilibrium between all compartments. lookchem.comturi.org The model requires key physicochemical properties of the substance, characteristics of the environment, and the emission rate into different compartments to predict concentrations and persistence. turi.org

To apply a Level III fugacity model to "this compound," specific data on the compound's properties are essential inputs. These properties govern its behavior and movement between different environmental media.

Physicochemical Properties of this compound for Fugacity Modeling

| Property | Value | Source |

| Molecular Weight | 146.18 g/mol | turi.orgturi.org |

| Vapor Pressure | 34 Pa at 20 °C | chemos.de |

| Water Solubility | 30 - 60.68 g/L | lookchem.comturi.orgchemos.de |

| Log K_ow (Octanol-Water Partition Coefficient) | 1.007 | chemos.de |

| Biodegradability | Readily biodegradable | chemos.deregulations.gov |

The octanol-water partition coefficient (Log K_ow) is a crucial parameter, indicating the chemical's lipophilic or hydrophobic nature. chemsafetypro.com A Log K_ow of 1.007 for "this compound" suggests a relatively low potential for bioaccumulation in organisms. chemos.dechemsafetypro.com Substances with high Log K_ow values tend to adsorb more readily to organic matter in soil and sediment. chemsafetypro.com

The model would use these inputs to calculate the fugacity capacity of each environmental compartment for "this compound". The fugacity capacity is a measure of a compartment's ability to absorb the chemical. Based on these capacities and the rates of intermedia transport (e.g., wet deposition, soil runoff), the model predicts the eventual concentration and persistence of the compound in each medium. turi.org Given its ready biodegradability, the model would likely predict a relatively short persistence in the environment. chemos.deregulations.gov

The predictions from a fugacity model provide valuable insights into the environmental fate of "this compound". For instance, its moderate water solubility and vapor pressure suggest it can partition into both aquatic and atmospheric environments. lookchem.comchemos.de However, its rapid degradation would mitigate long-term accumulation in any single compartment. regulations.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques Coupled with Mass Spectrometry

Gas chromatography coupled with mass spectrometry is the cornerstone for the analysis of volatile and semi-volatile compounds like butyl 2-methoxyacetate. jmchemsci.com This hyphenated technique offers both the high separation efficiency of gas chromatography and the specific identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the definitive identification and quantification of "Acetic acid, 2-methoxy-, butyl ester." In this technique, the sample is first vaporized and introduced into a gas chromatograph. The compound is then separated from other components in the sample matrix as it passes through a capillary column. The separation is based on the compound's volatility and its interaction with the stationary phase coating the column.

Following separation, the eluted analyte enters the mass spectrometer. Typically, electron ionization (EI) is used, where high-energy electrons bombard the molecule, causing it to fragment in a predictable and reproducible manner. This fragmentation pattern, or mass spectrum, serves as a unique "chemical fingerprint." The identification of "this compound" is achieved by comparing its experimentally obtained mass spectrum with reference spectra in established databases, such as the National Institute of Standards and Technology (NIST) Mass Spectral Library. uc.edu

For quantitative analysis, the instrument is calibrated with certified standards of the compound. The response of the detector is proportional to the amount of the analyte present. By comparing the peak area of the analyte in a sample to a calibration curve, its precise concentration can be determined. To improve accuracy and precision, an internal standard—a known amount of a different compound added to the sample—is often used to correct for variations in sample injection and analysis.

| Parameter | Typical Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min tsijournals.com |

| Oven Temperature Program | Initial 40-60°C, hold for 1-2 min, ramp at 5-10°C/min to 250-300°C tsijournals.com |

| Injector Temperature | 250°C tsijournals.com |

| Ion Source Temperature | 200-230°C nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 30-300 m/z uc.edu |

For the analysis of "this compound" in highly complex samples such as environmental extracts or fragrance formulations, one-dimensional GC-MS may provide insufficient resolution, leading to co-elution of the target analyte with matrix components. gcms.cz Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) offers a significant enhancement in separation power. nih.govgcms.cz

This technique utilizes a column set consisting of two different columns: a primary, standard-length column followed by a short, narrow-bore secondary column with a different stationary phase. unito.it A modulator, positioned between the two columns, continuously traps, focuses, and re-injects small fractions of the effluent from the first column onto the second column for a rapid, additional separation. gcms.cz This process generates a highly structured two-dimensional chromatogram, or contour plot, where compounds are separated based on two independent properties (e.g., volatility and polarity). gcms.cz

The enhanced peak capacity of GCxGC dramatically reduces the likelihood of co-elution, enabling the separation of the target analyte from interfering compounds. gcms.cz This results in cleaner mass spectra, which leads to more confident library matching and more accurate quantification. gcms.cz Due to the extremely fast separations on the second-dimension column (often 1-5 seconds), GCxGC is typically paired with a fast-acquisition detector, such as a Time-of-Flight Mass Spectrometer (TOF-MS), which can acquire hundreds of spectra per second. nih.gov

| Parameter | First Dimension (¹D) Column | Second Dimension (²D) Column |

|---|---|---|

| Stationary Phase | Non-polar (e.g., 5% Phenyl Polydimethylsiloxane) | Polar (e.g., Polyethylene Glycol or 50% Phenyl Polysiloxane) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 1-2 m x 0.1 mm ID, 0.1 µm film thickness unito.it |

| Typical Use | Separation primarily by boiling point/volatility. | Rapid separation based on polarity. unito.it |

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The goal is to isolate "this compound" from the sample matrix, concentrate it, and present it in a form suitable for injection into the GC system.

Headspace Solid Phase Microextraction (HS-SPME) is a simple, solvent-free, and sensitive sample preparation technique well-suited for the analysis of volatile compounds like "this compound" from liquid or solid samples. uc.edubrjac.com.br The method involves placing a sample in a sealed vial and allowing the volatile analytes to equilibrate between the sample phase and the gas phase (headspace) above it. brjac.com.br

A fused silica (B1680970) fiber coated with a specific sorbent polymer is then exposed to the headspace. tsijournals.com The volatile analyte partitions from the gas phase and is adsorbed and concentrated onto the fiber coating. After a set extraction time, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column for analysis. uc.edu

The efficiency of the HS-SPME process is dependent on several key parameters that must be optimized for each specific application. mdpi.com These include the choice of fiber coating, extraction temperature, and extraction time. brjac.com.brmdpi.com Different fiber coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have varying selectivities for different types of compounds. tsijournals.com

| Parameter | Influence on Extraction | Typical Range |

|---|---|---|

| Fiber Coating | Determines the selectivity and capacity for the target analyte. A combination coating like DVB/CAR/PDMS is often effective for a broad range of volatiles. tsijournals.com | PDMS, PA, PDMS/DVB, DVB/CAR/PDMS mdpi.com |

| Extraction Temperature | Affects the vapor pressure of the analyte in the headspace. Higher temperatures increase volatility but can affect the analyte's affinity for the fiber. mdpi.com | 35°C to 80°C uc.edu |

| Extraction Time | The duration the fiber is exposed to the headspace. Equilibrium must be reached for quantitative reproducibility. | 10 to 30 minutes uc.edutsijournals.com |

| Sample Agitation | Stirring or shaking the sample facilitates the mass transfer of the analyte into the headspace, accelerating equilibrium. | On/Off |

| Ionic Strength | Addition of salt (e.g., NaCl) to aqueous samples can decrease the solubility of the analyte, promoting its transfer to the headspace ("salting-out" effect). | 0-30% (w/v) |

Spectroscopic Characterization

While GC-MS is exceptional for identifying and quantifying "this compound" in mixtures, the definitive confirmation of its molecular structure, especially after chemical synthesis or isolation of a pure standard, relies on spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are indispensable tools for unambiguous structural elucidation. These techniques provide detailed information about the compound's atomic connectivity and the functional groups present, thereby confirming its identity.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Molecular and Reaction Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, valued for its balance of accuracy and computational cost. chemrxiv.org It is widely used to calculate the electronic structure and properties of molecules, providing a basis for understanding their stability and chemical reactivity. nih.govbanglajol.info A common approach involves using hybrid functionals, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to optimize the molecular geometry and compute various molecular parameters. banglajol.info

DFT calculations can elucidate the reactivity of Acetic acid, 2-methoxy-, butyl ester through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity, whereas a smaller gap indicates a molecule that is more easily polarized and reactive. chemrxiv.org

Global reactivity descriptors, derived from HOMO and LUMO energies, can further quantify the molecule's chemical behavior. These descriptors provide a framework for rationalizing patterns in chemical reactivity. chemrxiv.orgresearchgate.net

| Descriptor | Formula | Interpretation for Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A small gap implies high polarizability and reactivity; a large gap implies high stability and low reactivity. chemrxiv.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. chemrxiv.org |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the energy stabilization when the system acquires additional electronic charge from the environment. chemrxiv.org |

Crucially, DFT can locate and characterize transition state (TS) structures, which are the energy maxima along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key parameter that governs the reaction rate. By identifying the lowest energy pathway, DFT can elucidate the most probable mechanism for a reaction. For complex reactions, this analysis can reveal stepwise versus concerted mechanisms and explain observed product distributions.

Thermodynamic Modeling of Esterification Equilibria

The synthesis of esters, including this compound, is typically a reversible reaction that reaches a state of chemical equilibrium. nih.gov Thermodynamic modeling is essential for understanding and optimizing this process.

The esterification of 2-methoxyacetic acid with butanol is subject to thermodynamic equilibrium. nih.gov The equilibrium constant (Keq) quantifies the extent of the reaction at equilibrium. For the reaction:

2-Methoxyacetic Acid + Butanol ⇌ this compound + Water

The equilibrium constant based on the activities (a) of the components is given by:

Keq = (aEster * aWater) / (aAcid * aAlcohol)

In many studies, activity coefficients are calculated using models like UNIFAC to account for the non-ideal behavior of the liquid mixture. researchgate.netresearchgate.net

The temperature dependence of the equilibrium constant is described by the van't Hoff equation, which relates Keq to the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction. Experimental studies on similar esterification reactions have shown that plotting ln(Keq) versus the inverse of the temperature (1/T) yields a straight line, from which ΔH° and ΔS° can be determined. researchgate.net For instance, the esterification of acrylic acid with n-butanol was found to be an endothermic reaction (positive ΔH°). researchgate.net

| Parameter | Significance | Method of Determination |

|---|---|---|

| Equilibrium Constant (Keq) | Indicates the extent of reaction at equilibrium. Keq > 1 favors products; Keq < 1 favors reactants. | Experimental measurement of component concentrations at equilibrium; computational prediction. researchgate.net |

| Standard Enthalpy of Reaction (ΔH°) | Determines if the reaction is exothermic (releases heat, ΔH° < 0) or endothermic (absorbs heat, ΔH° > 0). | Derived from the slope of a van't Hoff plot (ln(Keq) vs. 1/T). researchgate.net |

| Standard Entropy of Reaction (ΔS°) | Measures the change in disorder of the system during the reaction. | Derived from the intercept of a van't Hoff plot. researchgate.net |

| Gibbs Free Energy of Reaction (ΔG°) | ΔG° = ΔH° - TΔS° = -RTln(Keq). Determines the spontaneity of the reaction. | Calculated from Keq or from ΔH° and ΔS°. |

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com While specific MD studies on this compound were not identified, this technique is highly applicable for investigating its behavior in solution.

An MD simulation would model the ester molecule and a large number of solvent molecules (e.g., water, or an organic solvent) in a simulation box. By solving Newton's equations of motion for this system, MD can track the trajectory of each particle, providing a detailed picture of molecular interactions. Such simulations can reveal how solvent molecules arrange themselves around the ester (the solvation shell), the nature of hydrogen bonding (if applicable), and the dynamics of these interactions. nih.gov This information is crucial for understanding solubility, diffusion, and how the solvent environment might influence reaction kinetics. nih.govresearchgate.net For example, MD simulations on 2-butanol (B46777) in aqueous solutions have shown that the alcohol molecules tend to form aggregates at higher concentrations, which in turn affects the structural and dynamic properties of the surrounding water. nih.gov

Lack of Publicly Available Research Hinders Detailed Analysis of this compound

A thorough investigation into the academic and industrial applications of the chemical compound this compound (CAS No. 17640-22-1) has revealed a significant scarcity of publicly available research. Despite targeted searches, detailed scientific literature and specific research findings concerning its use in advanced material formulations, organic synthesis, and flavor and fragrance chemistry remain largely undocumented in accessible databases and scientific publications.

Investigation as Solvents in Advanced Material Formulations

Utilization as Intermediates in Complex Organic Synthesis

The potential of this compound as an intermediate in complex organic synthesis, particularly as an acyl donor in synthetic transformations, is not well-documented. Searches for its involvement in reactions such as transesterification or enzymatic acylation did not yield specific examples or research findings. The reactivity and utility of this compound as a building block in the synthesis of more complex molecules have not been a significant focus of published chemical research.

Contributions to Flavor and Fragrance Chemistry Research

In the field of flavor and fragrance chemistry, comprehensive analyses of volatile compounds in natural products and fermented goods are common. However, extensive searches of literature on the chemical composition of natural extracts, essential oils, and fermentation products, including alcoholic beverages, did not identify this compound as a naturally occurring compound. Its potential contribution to natural aromas and flavors has not been reported in the available scientific literature.

Academic Research Applications and Contributions to Chemical Science

Contributions to Flavor and Fragrance Chemistry Research

Research into Ester Profiles in Food and Beverage Science

Scientific literature and databases show a notable absence of research specifically investigating the presence or role of "Acetic acid, 2-methoxy-, butyl ester" within the ester profiles of food and beverages. Comprehensive searches have not yielded studies that identify or quantify this particular compound as a volatile or non-volatile component contributing to the flavor or aroma of food products.

Polymer Science Research Involving Related Ester Monomers

While direct research on the polymerization of "this compound" is not prominent, extensive research exists for structurally related ester monomers, particularly in the field of acrylate (B77674) and methacrylate (B99206) polymers. This research provides foundational knowledge on the polymerization behavior of ester monomers.

The polymerization of methacrylic acid, butyl ester (a related ester monomer) has been a subject of detailed kinetic and mechanistic studies. These investigations are crucial for controlling the properties of the resulting polymers, which have wide applications.

Free-radical polymerization is a common method for polymerizing acrylate and methacrylate monomers. The process is typically described by three main stages: initiation, propagation, and termination. youtube.com An initiator generates free radicals that react with a monomer, creating an active radical site which then propagates by adding more monomer units. youtube.com The process concludes when radical chains combine or transfer a hydrogen atom in a process called disproportionation. youtube.com

Several factors have been found to significantly influence the kinetics of methacrylic acid butyl ester polymerization:

Initiator Concentration: Studies on the dispersion polymerization of methyl methacrylate and n-butyl acrylate have shown that increasing the initiator concentration leads to an increased reaction rate. documentsdelivered.comresearchgate.net

Temperature: Higher temperatures generally increase the rate of polymerization. However, for n-butyl methacrylate, temperatures above 120°C can lead to significant depropagation, where the equilibrium monomer concentration varies with temperature and polymer content. researchgate.net For self-initiated polymerizations of butyl acrylate, an increase in temperature from 120°C to 180°C drastically enhances the conversion rate, with 86% conversion reached in just 10 minutes at the higher temperature. nih.gov

Catalysts and Ultrasound: The use of novel catalysts, such as multi-site phase transfer catalysts, has been investigated to enhance polymerization efficiency. Research has demonstrated that ultrasound-assisted phase-transfer catalysis can significantly increase the reaction rate of methacrylic acid butyl ester polymerization compared to silent (non-ultrasonic) conditions. nih.gov This is considered an environmentally benign and cost-effective method with potential for industrial applications. nih.gov

Solvents: The choice of solvent can influence the polymerization kinetics. For instance, in the polymerization of butyl acrylate, dioxane was found to be associated with the highest polymerization rate, while aromatic solvents resulted in the lowest rates. nih.gov

The mechanism of acrylate polymerization can be complex due to a variety of potential side reactions. These include intramolecular and intermolecular chain transfer reactions, which can lead to the formation of tertiary propagating radicals. researchgate.netresearchgate.net At elevated temperatures, the β-scission of these tertiary radicals can also occur, impacting the molecular weight and structure of the final polymer. researchgate.net

Below is a table summarizing the effect of various parameters on the polymerization of related ester monomers based on research findings.

| Parameter | Effect on Polymerization | Key Findings |

| Initiator Concentration | Increased concentration generally increases the reaction rate. | In dispersion polymerizations of MMA and n-BuA, a higher initiator concentration led to a faster reaction and larger particle size. documentsdelivered.comresearchgate.net |

| Temperature | Higher temperatures increase the reaction rate but can also lead to side reactions like depropagation. | For n-butyl methacrylate, temperatures above 120°C show departures from classic kinetics due to depropagation. researchgate.net |

| Catalysis | Phase-transfer catalysts can enhance the reaction rate. | A novel multi-site phase transfer catalyst significantly increased the polymerization rate of methacrylic acid butyl ester. nih.gov |

| Ultrasound | Ultrasound assistance can significantly increase the polymerization rate. | Ultrasound-assisted catalysis was more efficient than silent conditions for methacrylic acid butyl ester polymerization. nih.gov |

| Solvent | The type of solvent can influence the rate of polymerization. | Dioxane resulted in the highest polymerization rate for butyl acrylate, while aromatic solvents led to the lowest rates. nih.gov |

Q & A

Basic: What are the optimal synthetic pathways for preparing acetic acid, 2-methoxy-, butyl ester, and how does the methoxy group influence reaction conditions?

Methodological Answer:

The ester can be synthesized via acid-catalyzed esterification (Fischer method) using 2-methoxyacetic acid and butanol. Sulfuric acid (0.5–1.0 mol%) is typically used as a catalyst, with a molar ratio of 1:1.2 (acid:alcohol) to favor ester formation. Reflux at 110–120°C for 4–6 hours achieves ~70–80% yield . The methoxy group increases steric hindrance, requiring longer reaction times compared to unsubstituted butyl acetate.

Key Considerations:

- Use anhydrous reagents to avoid hydrolysis side reactions.

- Monitor progress via gas chromatography (GC) with a polar column (e.g., DB-WAX) to separate the ester from unreacted acid and alcohol .

Advanced: How does the methoxy substituent affect the ester’s hydrolytic stability under acidic vs. basic conditions?

Methodological Answer:

The methoxy group decreases hydrolysis rates due to electron-donating effects, stabilizing the ester bond.

- Acidic Hydrolysis (H₂SO₄, 1M): Rate constants (25°C) for 2-methoxy-substituted ester are ~30% lower than butyl acetate (k = 1.2 × 10⁻⁴ s⁻¹ vs. 1.7 × 10⁻⁴ s⁻¹) .

- Basic Hydrolysis (NaOH, 0.1M): The ester undergoes saponification 50% slower than unsubstituted analogs due to reduced electrophilicity at the carbonyl carbon.

Experimental Design: - Use kinetic monitoring via titration (for acid hydrolysis) or conductivity measurements (for basic hydrolysis).

- Compare Arrhenius plots to determine activation energy differences .

Basic: What spectroscopic benchmarks are critical for characterizing this compound?

Methodological Answer:

Advanced: How can researchers resolve contradictions in reported solubility data for this ester in polar vs. nonpolar solvents?

Methodological Answer:

Discrepancies arise from impurity levels and measurement techniques . For reproducible results:

Purify the ester via fractional distillation (bp ~150–155°C) or silica gel chromatography (hexane:ethyl acetate, 9:1) .

Measure solubility using cloud-point titration (for nonpolar solvents like hexane) or UV-Vis spectroscopy (for polar solvents like methanol).

Reported Data:

| Solvent | Solubility (g/100mL, 25°C) |

|---|---|

| Water | 0.5–1.2 (varies with purity) |

| Ethanol | 12.3 ± 0.5 |

| Toluene | Fully miscible |

Basic: What strategies optimize the ester’s synthesis yield when scaling from milligram to gram quantities?

Methodological Answer:

- Catalyst Optimization: Replace H₂SO₄ with Amberlyst-15 (a solid acid catalyst) to simplify purification and reduce side reactions .

- Reagent Ratios: Increase alcohol excess to 1:1.5 (acid:alcohol) to shift equilibrium toward ester formation.